4-[[Dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid
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Description
4-[[Dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a dibutoxyphosphoryl group and a 2-hydroxyphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
- **Attachment to the Benzo
Formation of the Dibutoxyphosphoryl Group: This step involves the reaction of phosphorus oxychloride with butanol under controlled conditions to form dibutoxyphosphoryl chloride.
Properties
IUPAC Name |
4-[[dibutoxyphosphoryl-(2-hydroxyphenyl)methyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO6P/c1-3-5-15-28-30(27,29-16-6-4-2)21(19-9-7-8-10-20(19)24)23-18-13-11-17(12-14-18)22(25)26/h7-14,21,23-24H,3-6,15-16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUZYLDEHVQWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1O)NC2=CC=C(C=C2)C(=O)O)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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